molecular formula C3H5Cl<br>CH2=CHCH2Cl<br>C3H5Cl B124540 Allyl chloride CAS No. 107-05-1

Allyl chloride

Cat. No.: B124540
CAS No.: 107-05-1
M. Wt: 76.52 g/mol
InChI Key: OSDWBNJEKMUWAV-UHFFFAOYSA-N
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Description

Allyl chloride, also known as 3-chloropropene, is an organic compound with the chemical formula C3H5Cl. It is a colorless to pale yellow liquid with a pungent, garlic-like odor. This compound is significant in organic chemistry due to its reactivity and industrial applications. It is primarily used in the production of epichlorohydrin, which is a precursor to various plastics and resins .

Mechanism of Action

Target of Action

Allyl chloride, also known as 3-chloropropene, is an organic compound with the chemical formula C3H5Cl . It is a colorless to pale yellow liquid that holds significance in the field of organic chemistry due to its reactivity and industrial applications . The primary targets of this compound are the molecules it interacts with during its various chemical reactions .

Mode of Action

During elevated temperatures, the chlorination process progresses via a free-radical chain mechanism . This mechanism predominantly substitutes the hydrogen atom located in the allyl position with chlorine, thereby yielding this compound . It is a very reactive compound that undergoes a variety of addition, polymerization, and substitution reactions . The chlorine atom in this compound can also be easily replaced with other groups .

Biochemical Pathways

The chlorohydrination of this compound forms the basis for the preparation of glycerol dichlorohydrins in the commercial production of epichlorohydrin . The process is performed by the interaction of this compound with hypochlorous acid (HOCl) or chlorine in water .

Pharmacokinetics

Its physical properties such as its solubility in water (036% at 20 degrees Celsius) and its miscibility with most solvents in general use, such as octane, toluene, and acetone, may influence its absorption, distribution, metabolism, and excretion .

Result of Action

This compound forms DNA adducts in vitro as a result of direct alkylation and is weakly mutagenic in prokaryotes .

Action Environment

In the industrial-scale chlorination of propene to this compound, the most influential factors are the temperature and the propene-to-chlorine ratio . Pressure and residence time have minimal impact on the yield of this compound . This compound is a highly reactive, toxic, and flammable substance. It is therefore subject to strict regulations in many countries regarding its emissions into the atmosphere . Individuals may be exposed to this compound through breathing contaminated air or through skin contact .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl chloride was first synthesized in 1857 by reacting allyl alcohol with phosphorus trichloride. Modern methods have replaced phosphorus trichloride with hydrochloric acid and a catalyst such as copper (I) chloride to economize the process .

Industrial Production Methods: On an industrial scale, this compound is produced by the chlorination of propylene. At lower temperatures, the main product is 1,2-dichloropropane, but at around 500°C, this compound predominates, being formed via a free radical reaction .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Allyl chloride is used in a variety of applications:

    Chemistry: It is a precursor to epichlorohydrin, glycerin, and various other chemicals.

    Biology: Used in the synthesis of biologically active compounds.

    Medicine: It serves as an intermediate in the production of pharmaceuticals.

    Industry: Used in the production of plastics, resins, and pesticides

Comparison with Similar Compounds

Uniqueness: this compound’s reactivity and ability to undergo a wide range of chemical reactions make it unique among its peers. Its role as a precursor to many industrially significant compounds highlights its importance in various fields .

Properties

IUPAC Name

3-chloroprop-1-ene
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InChI

InChI=1S/C3H5Cl/c1-2-3-4/h2H,1,3H2
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InChI Key

OSDWBNJEKMUWAV-UHFFFAOYSA-N
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Canonical SMILES

C=CCCl
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Molecular Formula

C3H5Cl, Array
Record name ALLYL CHLORIDE
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Related CAS

28412-31-9
Record name 1-Propene, 3-chloro-, homopolymer
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DSSTOX Substance ID

DTXSID4039231
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Molecular Weight

76.52 g/mol
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Physical Description

Allyl chloride appears as a clear colorless liquid with an unpleasant pungent odor. Flash point -20 °F. Boiling point 113 °F. Less dense than water (7.8 lb / gal) and insoluble in water. Hence floats on water. Vapor irritates skin, eyes and mucous membranes. Vapors are heavier than air. Long exposure to low concentrations or short exposure to high concentrations may have adverse health effects from inhalation or skin absorption., Liquid, Colorless, brown, yellow, or purple liquid with a pungent, unpleasant odor; [NIOSH] Odor is similar to garlic; [ACGIH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless, brown, yellow, or purple liquid with a pungent, unpleasant odor.
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Boiling Point

113 °F at 760 mmHg (NTP, 1992), 44-45 °C, 45 °C, 113 °F
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Flash Point

-25 °F (NTP, 1992), Flash point equals -25 ° F, -28.9 °C (OPEN CUP); -31.7 °C (CLOSED CUP), -32 °C c.c., -25 °F
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Solubility

1 to 10 mg/mL at 66 °F (NTP, 1992), Miscible with alcohol, chloroform, ether, petrol ether, In water, 3,370 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.36, 0.4%
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Density

0.94 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.938 at 20 °C/4 °C, Relative density (water = 1): 0.94, 0.94
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Vapor Density

2.64 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.64 (Air= 1), Relative vapor density (air = 1): 2.6, 2.64
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Vapor Pressure

340 mmHg at 68 °F ; 440 mmHg at 86 °F (NTP, 1992), 368.0 [mmHg], 368 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 39.3, 295 mmHg
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Color/Form

RED LIQUID, Colorless, brown, yellow, or purple liquid ...

CAS No.

107-05-1
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Melting Point

-210.1 °F (NTP, 1992), -134.5 °C, -135 °C, -210 °F
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Synthesis routes and methods I

Procedure details

In the preferred embodiment of this invention for the production of DATBP, 1 mole of tetrabromophthalic anhydride, 0.55 mole of sodium carbonate (or 1 mole of sodium hydroxide) and a catalytic amount (0.024 mole) of triethylamine are added to a large excess (up to 10-20 moles) of allyl alcohol as a solvent as well as a reactant. If sodium hydroxide is used as the base, it is convenient to dissolve it in the allyl alcohol before the addition of the tetrabromophthalic anhydride. The mixture is stirred and heated to 90° C.-95° C. to speed the reaction to completion, yielding a solution or a thin suspension of the sodium salt of monoallyl tetrabromophthalate. After the completion of this step, 1.2 moles of allyl chloride plus a catalytic amount (0.33 mole) of allyltriethylammonium chloride (either preformed or formed in situ from triethylamine and additional allyl chloride) are added and the mixture is heated in a closed vessel for 2 hours at 100° C.-110° C., developing an equilibrium pressure of 103 kPa-172 kPa (15-25 psig). Longer heating may be required if no pressure is allowed to develop. On cooling, the DATBP crystallizes and the separated product requires only washing with cold water and drying to assay 94% to 98%. The washing may be accomplished by merely spraying with water in a centrifuge.
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0.024 mol
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monoallyl tetrabromophthalate
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Synthesis routes and methods II

Procedure details

Dimethylchlorosilane as one feed stream and a mixture of 2.7×10−3 mol % of di-μ-chlorobis[(cycloocta-1c,5c-diene)iridium(I)] and 7×10−1 mol % of 1,5-cyclooctadiene in allyl chloride as a second feed stream were fed in a molar ratio of silane:allyl chloride mixture of 1:1.05 at a rate of 2.8 l/h (based on the total volume of the components introduced) via separate metering pumps into a loop reactor maintained at 80° C. under a pressure of 0.4 MPa and having a volume of 1.4 l. After working up the crude mixture by distillation using a thin film evaporator to separate off the catalyst and the excess of allyl chloride, chloro(3-chloropropyl)dimethylsilane was obtained in a yield of 95% and a purity of >99% based on the silane.
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di-μ-chlorobis[(cycloocta-1c,5c-diene)iridium(I)]
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Synthesis routes and methods III

Procedure details

Another aspect of this invention is a method of preheating chemical reaction vessels prior to start of operations of an exothermic reaction so that the reactor can be heated from ambient conditions to the temperature at which the exothermic reaction can be initiated and maintained during operation. Preferably, there is provided a chemical reaction vessel having at least two heating assemblies as described hereinabove which are switched to the on position for reactor preheat of about 2000 amps and 10-15 volts and left until the temperature reaches that desired. Then the heating assemblies are switched off and the reactor feed is allowed to enter the feed inlet and upon contacting the hot environment of the reactor the desired reaction occurs and the products and byproducts, if any, are allowed to leave via the crude product outlet. Typical examples of such processes are carried out in thermal chlorinators which produce methyl chloride, methylene chloride, trichloromethane, perchloroethylene, trichloroethylene, allyl chloride and the like.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allyl chloride
Reactant of Route 2
Allyl chloride
Reactant of Route 3
Allyl chloride
Reactant of Route 4
Allyl chloride
Reactant of Route 5
Allyl chloride
Reactant of Route 6
Allyl chloride
Customer
Q & A

Q1: What are the primary health concerns associated with Allyl chloride exposure?

A1: Chronic exposure to this compound primarily affects the peripheral nervous system, leading to toxic polyneuropathy. Symptoms include weakness, paresthesia, numbness in the extremities, and reduced ankle reflexes. [, , ] Studies on occupationally exposed individuals confirm these findings, with electromyography revealing neurogenic abnormalities. [, ] Animal studies further support the neurotoxic nature of this compound, demonstrating a pattern of central-peripheral distal axonopathy. []

Q2: How does this compound impact the nervous system at the cellular level?

A2: Research suggests that this compound disrupts calcium homeostasis in nerve cells. [, ] This disruption inhibits mitochondrial succinate dehydrogenase activity, leading to decreased Adenosine triphosphate (ATP) synthesis. [] The resulting energy depletion contributes to the accumulation of intracellular calcium. [] Additionally, this compound exposure affects Adenylyl cyclase (AC) content in nerve tissues, further contributing to its neurotoxic effects. []

Q3: Beyond the nervous system, are there other organs affected by this compound exposure?

A3: Animal studies using this compound have shown degenerative effects on various organs. Microscopic examination revealed damage to the anterior horn of the spinal cord, spinal ganglion, cardiac muscle, and kidneys. [] These effects were observed alongside microcirculatory disturbances, suggesting that compromised blood flow might contribute to organ damage in addition to the direct toxicity of this compound. []

Q4: What is the testicular toxicity of this compound?

A4: this compound exhibits testicular toxicity in mice. [] A single subcutaneous injection of this compound (at one-fifth of the LD50) led to decreased testes weight, reduced spermatid and sperm counts, and increased frequency of morphologically abnormal sperm. [] The observed spermatid reduction, evident as early as four days after exposure, highlights the immediate impact of this compound on testicular function. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C3H5Cl, and its molecular weight is 76.53 g/mol.

Q6: Can this compound be used in the synthesis of epichlorohydrin?

A6: Yes, this compound can be used as a starting material for the synthesis of epichlorohydrin. Epoxidation of this compound with hydrogen peroxide (H2O2), catalyzed by titanium silicalite-1 (TS-1), is a researched method for this synthesis. [, ]

Q7: How do synthesis conditions affect the epoxidation of this compound with H2O2 over TS-1?

A7: Studies show that factors like Si/Ti and TPAOH/Si ratios during TS-1 synthesis influence its crystallinity and framework titanium content, impacting catalytic activity. [] Higher crystallinity, higher framework titanium, and lower extraframework titanium in TS-1 lead to better this compound conversion and epichlorohydrin selectivity. []

Q8: Are there alternative catalysts for this compound epoxidation to epichlorohydrin?

A8: Yes, research explored other catalysts for this epoxidation. One example is titanium-containing zeolite catalysts. [] Another study investigated hydrotalcite-supported polyphosphatotugstate catalysts, noting that the type of polyphosphatotugstate anion significantly influences the reaction. []

Q9: What is the role of the solvent in the epoxidation of this compound with H2O2?

A9: The choice of solvent can influence the epoxidation of this compound. For instance, when using titanium-containing zeolite catalysts, methanol proved to be the most effective solvent. []

Q10: Can phase-transfer catalysts be used for this compound epoxidation?

A10: Yes, research shows that reaction-controlled phase-transfer catalysts like [(C16H33(70%)+C18H37(30%))N(CH3)3]3[PW4O16] effectively catalyze this compound epoxidation with H2O2 under solvent-free conditions. [] Adding NaH2PO4 helps maintain the catalyst's stability and allows for its reuse. []

Q11: What are the kinetic characteristics of this compound epoxidation with H2O2 over TS-1?

A11: Studies revealed that the reaction is first order with respect to catalyst amount and titanium content in TS-1. [] Its order concerning this compound and H2O2 concentrations varies between zero and unity depending on their concentrations. []

Q12: Is there a method to synthesize triallyl polyether using this compound without generating toxic byproducts?

A13: Yes, a method exists for synthesizing triallyl polyether using this compound without producing allyl alcohol as a byproduct. [] This method involves alkoxidation of polyether triol followed by reaction with this compound, resulting in sodium chloride or potassium chloride as byproducts. [] This approach addresses the safety concerns associated with traditional allylation processes. []

Q13: How can this compound be determined in the workplace atmosphere?

A14: A method using solvent desorption-capillary column gas chromatography has been established for determining this compound in workplace air. [] Activated charcoal tubes are used for sampling, followed by desorption with dichloromethane and analysis using a flame ionization detector. [] This method offers high sensitivity and good reproducibility for monitoring occupational exposure. []

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